![molecular formula C16H20N2O2S2 B270001 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B270001.png)
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 belongs to the class of kinase inhibitors and has been found to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase (TEC).
Mécanisme D'action
TAK-659 exerts its therapeutic effects by inhibiting the activity of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide, ITK, and TEC kinases. 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a key mediator of B-cell receptor signaling and plays a critical role in the development and progression of B-cell malignancies. ITK and TEC kinases are involved in T-cell receptor signaling and have been implicated in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
TAK-659 has been found to inhibit the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. TAK-659 has also been shown to reduce inflammation and improve disease outcomes in animal models of autoimmune diseases. In addition, TAK-659 has been found to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TAK-659 is its selectivity for 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide, ITK, and TEC kinases, which reduces the potential for off-target effects. TAK-659 has also been found to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, TAK-659 has some limitations in the laboratory setting, including its relatively short half-life and the need for high doses to achieve therapeutic effects.
Orientations Futures
There are several potential future directions for the development of TAK-659. One area of research is the combination of TAK-659 with other cancer therapies, such as immunotherapy or targeted therapies. Another area of research is the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for specific kinases. Finally, the potential therapeutic applications of TAK-659 in other diseases, such as inflammatory bowel disease or multiple sclerosis, warrant further investigation.
Méthodes De Synthèse
The synthesis of TAK-659 involves the reaction of 4-methoxyphenylacetic acid with 2-mercapto-4-tert-butyl-1,3-thiazole to form the corresponding amide. The amide is then subjected to a series of reactions to yield the final product, TAK-659. The synthesis of TAK-659 has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has been found to inhibit the growth of cancer cells and promote apoptosis. TAK-659 has also been shown to reduce inflammation and improve disease outcomes in animal models of autoimmune diseases.
Propriétés
Nom du produit |
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
---|---|
Formule moléculaire |
C16H20N2O2S2 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H20N2O2S2/c1-16(2,3)13-9-21-15(18-13)22-10-14(19)17-11-5-7-12(20-4)8-6-11/h5-9H,10H2,1-4H3,(H,17,19) |
Clé InChI |
IUPIMDWBFUEGLH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)OC |
SMILES canonique |
CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.